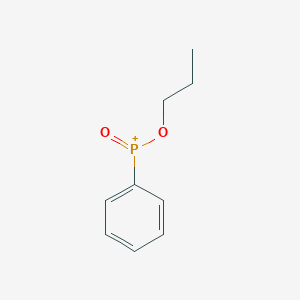

Phosphinic acid, phenyl-, propyl ester

Description

Contextualization of Organophosphorus Esters within Contemporary Chemical Synthesis and Theory

Organophosphorus esters represent a broad and vital class of compounds in modern chemistry. Their utility spans from biochemistry to industrial applications. In the realm of contemporary chemical synthesis, these esters are recognized for their diverse reactivity, which allows for the construction of complex molecular architectures. They can act as intermediates, ligands in catalysis, and precursors to a variety of functional groups. Theoretical studies of organophosphorus esters have provided deep insights into bonding, reaction mechanisms, and stereochemistry, particularly concerning the phosphorus center. The phosphoryl group (P=O) is a key feature, influencing the electronic and steric properties of the molecule.

Significance of Phosphinic Acid Derivatives in Fundamental Organic and Organometallic Chemistry

Phosphinic acid derivatives, including esters like phenyl propyl phosphinate, are significant in fundamental organic and organometallic chemistry. In organic synthesis, they serve as valuable building blocks. The P-H bond in H-phosphinates, for instance, can undergo a variety of addition reactions to carbon-carbon multiple bonds, providing a route to more complex organophosphorus compounds.

In organometallic chemistry, phosphinic acid derivatives and their related phosphine (B1218219) compounds are of paramount importance as ligands for transition metal catalysts. google.comwikipedia.org The electronic and steric properties of these ligands can be finely tuned by varying the substituents on the phosphorus atom, which in turn influences the activity, selectivity, and stability of the catalyst. organic-chemistry.orgchemicalbook.com This tunability is crucial for the development of new catalytic processes for applications ranging from pharmaceuticals to materials science.

Historical Trajectories and Milestones in the Study of Phenyl Propyl Phosphinate and Related Architectures

The study of organophosphorus compounds has a rich history dating back to the 19th century. A pivotal moment in the synthesis of phosphinates was the discovery of the Michaelis-Arbuzov reaction in the late 19th and early 20th centuries. researchgate.netrsc.org This reaction provides a general method for the formation of a phosphorus-carbon bond and has been widely used for the synthesis of phosphinates, phosphonates, and phosphine oxides. The esterification of phosphinic acids with alcohols, another fundamental reaction, has also been a cornerstone in the synthesis of compounds like phenyl propyl phosphinate. researchgate.net

While the precise first synthesis of phenyl propyl phosphinate is not prominently documented in easily accessible historical records, its preparation falls within the scope of these well-established reactions. Modern synthetic advancements have introduced more sophisticated methods, such as the continuous flow esterification of phenyl-H-phosphinic acid with n-propanol, which offers a more controlled and efficient route to this specific ester. rsc.org

Current Paradigms and Unaddressed Challenges in Phenyl Propyl Phosphinate Research

Current research involving phosphinates like phenyl propyl phosphinate is often focused on their application in asymmetric synthesis and catalysis. A significant feature of this molecule is the presence of a stereogenic phosphorus center, making it a chiral compound. researchgate.net The synthesis of enantiomerically pure P-stereogenic compounds is a considerable challenge in organophosphorus chemistry. researchgate.netfrontiersin.orgnih.govresearchgate.net Developing catalytic asymmetric methods to control the stereochemistry at the phosphorus atom is a key area of ongoing research. nih.govbibliotekanauki.pl

A major unaddressed challenge is the limited availability of detailed studies on the specific properties and applications of individual, simple alkyl phosphinates like the propyl ester. Much of the research focuses on more complex derivatives or the broader class of compounds. Consequently, a deeper understanding of the unique potential of phenyl propyl phosphinate in areas like ligand design for specific catalytic reactions or as a precursor for novel materials remains to be fully explored. Furthermore, detailed computational studies on its conformational analysis, electronic properties, and reactivity could provide valuable insights for future applications. researchgate.net

Research Findings and Data

Synthesis and Characterization

The synthesis of phenyl propyl phosphinate can be achieved through several methods. A contemporary approach involves the continuous flow direct esterification of phenyl-H-phosphinic acid with n-propanol. This method allows for efficient and controlled production. rsc.org Historically, the esterification of phenylphosphinic acid with propanol (B110389) in the presence of an acid catalyst would be a viable, albeit more traditional, route.

Illustrative Spectroscopic Data for Phosphinic acid, phenyl-, propyl ester

| Technique | Expected Chemical Shifts (δ) / Properties |

| ¹H NMR | Phenyl protons: ~7.4-7.8 ppm (multiplet); Propoxy-CH₂: ~3.9-4.2 ppm (multiplet); Propoxy-CH₂: ~1.6-1.8 ppm (sextet); Propoxy-CH₃: ~0.9-1.0 ppm (triplet); P-H: ~7.0-8.0 ppm (doublet with large J-coupling to P) |

| ¹³C NMR | Phenyl carbons: ~128-133 ppm; Propoxy-CH₂: ~68-70 ppm; Propoxy-CH₂: ~22-24 ppm; Propoxy-CH₃: ~10-12 ppm |

| ³¹P NMR | ~20-30 ppm (relative to 85% H₃PO₄) |

| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight |

Note: The data in this table is illustrative and based on known chemical shift ranges for similar functional groups and data from analogous compounds such as propyl-diphenylphosphine and dipropyl-phenylphosphine. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

oxo-phenyl-propoxyphosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2P/c1-2-8-11-12(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHUWQORSGQOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO[P+](=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537385 | |

| Record name | Oxo(phenyl)propoxyphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6911-99-5 | |

| Record name | Oxo(phenyl)propoxyphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Phenyl Propyl Phosphinate and Analogous Phosphinates

Direct Esterification Protocols for Phenylphosphinic Acids

Direct esterification of phosphinic acids, once considered challenging under conventional heating, has become significantly more feasible with the advent of advanced techniques. semanticscholar.org Phosphinic acids typically resist direct reaction with alcohols, necessitating alternative strategies to achieve ester formation. semanticscholar.orgtandfonline.com

Microwave-Assisted Direct Esterification: Reaction Parameters and Efficiency Enhancement

Microwave (MW) irradiation has emerged as a powerful tool for the direct esterification of phosphinic acids, offering a green chemistry approach that often circumvents the need for harsh reagents or solvents. mdpi.comtandfonline.com This technique has been successfully applied to the esterification of phenylphosphinic acid and its derivatives with various alcohols, including propanol (B110389) and butanol. mdpi.comtandfonline.com

Research has shown that phenylphosphinic acid can be effectively esterified with alcohols like butanol under microwave irradiation at elevated temperatures, achieving high yields. tandfonline.com For instance, the reaction of phenylphosphinic acid with an excess of butanol at 180°C under microwave conditions yielded butyl phenylphosphinate in 90%. tandfonline.com Similarly, the direct esterification of phenyl-H-phosphinic acid has been investigated in detail, with reactions typically carried out between 160–200 °C. mdpi.com

The efficiency of microwave-assisted direct esterification is highly dependent on key reaction parameters, including temperature, reaction time, and the molar ratio of reactants. Using an excess of the alcohol is a common strategy to drive the equilibrium towards the product and achieve higher yields. tandfonline.com

Table 1: Parameters for Microwave-Assisted Direct Esterification of Phenylphosphinic Acid

| Alcohol | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Butanol | 180 | Not Specified | 90 | tandfonline.com |

| Propanol | 180-230 | Not Specified | ~60 | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

The use of ionic liquids as catalysts in conjunction with microwave irradiation can further enhance the efficiency of direct esterification for some phosphinic acids, although in many cases, the reaction proceeds without any catalyst. nih.govingentaconnect.com

Investigation of Non-Conventional Heating Effects in Phosphinate Synthesis

The success of microwave irradiation in promoting phosphinate synthesis where conventional heating fails is attributed to non-conventional heating effects. researchgate.net Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in localized superheating, where the temperature at a microscopic level may be significantly higher than the measured bulk temperature. researchgate.net

This phenomenon is particularly beneficial for reactions with a high activation enthalpy. researchgate.net The direct esterification of phosphinic acids is one such reaction that benefits from what is sometimes termed a "special microwave effect," enabling transformations that are otherwise reluctant to proceed. researchgate.net This targeted energy transfer can lead to significantly shorter reaction times, higher conversions, and improved yields compared to classical thermal methods. mdpi.com The translation of these batch microwave protocols to continuous flow systems has also been explored, demonstrating the potential for increased productivity. mdpi.comresearchgate.net

Indirect and Classical Approaches to Phosphinate Ester Formation

Alongside modern direct methods, several classical and indirect strategies remain highly relevant for the synthesis of phosphinate esters. These methods often involve the activation of the phosphinic acid moiety or the use of pre-activated phosphorus compounds.

Synthesis via Phosphinic Chlorides and Nucleophilic Substitution

The most traditional and widely used method for preparing phosphinate esters involves a two-step process starting from the corresponding phosphinic acid. semanticscholar.orgtandfonline.com The phosphinic acid is first converted to a more reactive intermediate, phosphinic chloride, typically using reagents like thionyl chloride (SOCl₂). researchgate.net The resulting phosphinic chloride is then reacted with an alcohol, such as propanol, in a nucleophilic substitution reaction. semanticscholar.org

This acylation reaction is generally efficient but suffers from several drawbacks from a green chemistry perspective. It utilizes hazardous chlorinating agents and produces hydrochloric acid (HCl) as a byproduct, which must be neutralized, often by the addition of a tertiary amine base like triethylamine (B128534) or pyridine. semanticscholar.orgresearchgate.net Despite these issues, the reliability and broad applicability of this method ensure its continued use in organic synthesis. semanticscholar.org

Alkylating Esterification Employing Alkyl Halides

An alternative indirect route is the alkylating esterification of phosphinic acids using alkyl halides. This method involves the reaction of a phosphinic acid with an alkyl halide, such as propyl bromide, in the presence of a base. researchgate.nettandfonline.com For instance, alkyl-H-phosphinates can be synthesized via the chemoselective alkylation of the corresponding phosphinic acids with alkyl bromides at 60–65°C with triethylamine (Et₃N) as the base. researchgate.net

This approach has been successfully applied to the synthesis of dialkyl phenylphosphonates by first conducting a microwave-assisted direct monoesterification, followed by an alkylating esterification of the resulting monoester with an alkyl halide. tandfonline.com Another variation involves the deprotonation of H-phosphinate esters using a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures, followed by alkylation with a range of electrophiles, including alkyl halides. nih.govorganic-chemistry.org

Table 2: Examples of Alkylating Esterification for Phosphinate Synthesis

| Phosphorus Reactant | Alkylating Agent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkyl-H-phosphinic acids | Alkyl bromides | Et₃N | 60-65 | 65-71 | researchgate.net |

| Phenylphosphonic monoester | Propyl bromide | Triethylamine | 85 | 68 | tandfonline.com |

| Phenylphosphonic monoester | Ethyl iodide | Triethylamine | 85 | 71 | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Role of Activating Reagents in Facilitating Esterification of Phosphinic Acids

To overcome the inherent low reactivity of phosphinic acids towards direct esterification under mild conditions, various activating reagents can be employed. These reagents convert the phosphinic acid into a more reactive intermediate in situ, which then readily reacts with an alcohol. semanticscholar.org

Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with a catalyst like N,N-dimethylaminopyridine (DMAP). semanticscholar.orgnih.gov Another effective coupling agent is propylphosphonic anhydride (B1165640) (T3P®), which facilitates the esterification of phosphinic acids under mild conditions (25 °C), affording phosphinates in high yields. researchgate.net

A simple and efficient one-step method for preparing ethyl phenylphosphinate involves the reaction of phenylphosphinic acid with ethyl chloroformate in the presence of a tertiary base like pyridine. publish.csiro.au This reaction proceeds with a vigorous effervescence of carbon dioxide, yielding the pure product after a simple aqueous workup. publish.csiro.au These methods provide valuable, often milder, alternatives to the phosphinic chloride route. semanticscholar.orgresearchgate.net

Catalytic Strategies for the Preparation of Phenyl Propyl Phosphinate Derivatives

Catalysis plays a pivotal role in contemporary organic synthesis, and the preparation of phosphinates is no exception. The use of catalysts can facilitate reactions that are otherwise difficult, leading to improved efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of phosphorus-carbon bonds. acs.orgnih.gov This methodology has been successfully applied to the synthesis of H-phosphinate esters, including derivatives that could lead to phenyl propyl phosphinate. The reaction typically involves the coupling of an H-phosphinate ester with an aryl or vinyl halide. organic-chemistry.org

A key breakthrough in this area is the development of palladium-catalyzed cross-coupling reactions between H-phosphinate esters and chloroarenes or chloroheteroarenes. acs.orgnih.gov This is significant because chloroarenes are often more readily available and less expensive than their bromo or iodo counterparts. researchgate.net The reaction is the first general metal-catalyzed P-C bond-forming reaction between a phosphorus nucleophile and chloroarenes. acs.orgnih.gov

The general mechanism involves the tautomerization of the H-phosphinate ester from its pentavalent phosphinylidene form to a trivalent P(III) nucleophile. This P(III) species then participates in the palladium catalytic cycle. acs.org Various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), can be used as catalyst precursors in combination with a variety of ligands like Xantphos, dppb, or dppf. researchgate.net The choice of ligand and base, such as N,N-diisopropylethylamine, is crucial for achieving optimal results. researchgate.net The use of a solvent/co-solvent system can be beneficial as it may support the tautomerization of the phosphorus reagent. researchgate.net

Table 1: Key Components in Palladium-Catalyzed H-Phosphinate Ester Synthesis

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the cross-coupling reaction. organic-chemistry.orgresearchgate.net |

| Ligand | Xantphos, dppb, dppf, PPh₃ | Stabilizes the palladium center and influences reactivity and selectivity. researchgate.net |

| Aryl/Vinyl Halide | Chloroarenes, Bromoarenes, Vinyl halides | Provides the aryl or vinyl group for the P-C bond formation. acs.orgorganic-chemistry.orgresearchgate.net |

| H-Phosphinate Ester | Ethyl phenylphosphinate | Acts as the phosphorus nucleophile. rsc.org |

| Base | N,N-diisopropylethylamine, Pyridine | Promotes the reaction, likely by facilitating the formation of the P(III) tautomer. researchgate.net |

| Solvent | Toluene, DMF, Ethylene glycol | Provides the reaction medium and can influence reaction rates and yields. acs.orgrsc.org |

This table provides a generalized overview of components used in palladium-catalyzed cross-coupling reactions for H-phosphinate ester synthesis.

This methodology provides a direct and versatile route to a wide range of substituted H-phosphinates, which are valuable intermediates in the synthesis of more complex organophosphorus compounds. researchgate.net

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.com This is achieved through the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to the other, thereby enabling the reaction to proceed. operachem.com

In the context of phosphinate synthesis, PTC can be particularly useful for the alkylation of phosphinic acids or their salts to form phosphinate esters. The phase transfer catalyst can transport the phosphinate anion from the aqueous phase to the organic phase, where it can react with an alkyl halide (e.g., propyl bromide) to form the desired ester. ingentaconnect.com This method offers several advantages, including milder reaction conditions, the use of inexpensive and environmentally benign solvents like water, and often leads to faster reaction rates and higher yields. dalalinstitute.com

The mechanism of PTC in phosphinate formation can be described as follows:

The phosphinate anion, present in the aqueous phase, forms an ion pair with the cationic phase transfer catalyst.

This ion pair is lipophilic enough to be extracted into the organic phase.

In the organic phase, the phosphinate anion is more reactive ("naked anion") and readily undergoes a nucleophilic substitution reaction with the alkyl halide to form the phosphinate ester.

The catalyst then returns to the aqueous phase to repeat the cycle. operachem.com

The efficiency of the process can be influenced by several factors, including the structure of the catalyst, the choice of organic solvent, the concentration of the reactants, and the agitation rate. operachem.com Chiral phase transfer catalysts have also been employed for asymmetric synthesis. dalalinstitute.com

Novel Approaches for Constructing Phosphinate Frameworks

Beyond traditional catalytic methods, novel synthetic strategies are continuously being developed to construct phosphinate frameworks with greater efficiency and complexity.

A noteworthy advancement is the development of a three-component coupling reaction for the synthesis of aryl(alkynyl)phosphinates. This method involves the reaction of arynes, phosphites, and alkynes in a single operation. nih.govresearchgate.netacs.org This approach is highly efficient and operationally simple, allowing for the formation of multiple bonds in one step. nih.govresearchgate.netacs.org

The reaction proceeds under mild and transition-metal-free conditions, which is a significant advantage from a green chemistry perspective. acs.org A wide array of aryl(alkynyl)phosphinates can be produced from both aryl and aliphatic group-substituted acetylenes, and the reaction is tolerant of many functional groups, affording the products in moderate to good yields. nih.govresearchgate.netacs.org The synthetic utility of the resulting alkynyl phosphinates has been demonstrated by their elaboration into various other phosphorus-containing compounds. nih.govresearchgate.netacs.org

Table 2: Substrate Scope in Three-Component Synthesis of Aryl(alkynyl)phosphinates

| Aryne Precursor | Phosphite | Alkyne | Product Yield |

|---|---|---|---|

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Trimethyl phosphite | Phenylacetylene | Good |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Triethyl phosphite | 1-Octyne | Moderate |

This table illustrates the versatility of the three-component coupling reaction with various substrates. The yields are generally reported as moderate to good. nih.govresearchgate.netacs.org

Computational Chemical Investigations of Phenyl Propyl Phosphinate Systems

Quantum Chemical Calculations for Reaction Energetics and Thermodynamics

Quantum chemical calculations have become an indispensable tool for investigating the energetics and thermodynamics of chemical reactions involving phosphinate systems. Methods such as Density Functional Theory (DFT) and high-level composite methods provide detailed insights into the energy landscapes of these reactions. nih.gov These computational approaches allow for the precise calculation of energy barriers and reaction enthalpies, which are crucial for understanding reaction feasibility and mechanisms. nih.govnih.gov

Determination of Activation Enthalpies and Endothermicity

The standard enthalpy of activation (ΔH‡) represents the potential energy barrier that reactants must overcome to transform into products and is a key determinant of the reaction rate. iupac.orgiupac.org Computationally, this value is determined by locating the transition state structure on the potential energy surface and calculating its enthalpy relative to the reactants. libretexts.org Various computational methods, including DFT and more accurate composite methods like the G3 theory, are employed to calculate these parameters for reactions involving organophosphorus compounds. nih.govnih.gov For reactions pertinent to phenyl propyl phosphinate, such as hydrolysis or thermal decomposition, these calculations are essential for quantifying the energy required to reach the critical transition state. researchgate.netfudutsinma.edu.ng

| Parameter | Description | Hypothetical Value (kJ/mol) |

|---|---|---|

| Enthalpy of Reactants (Hreactants) | Sum of the electronic and thermal enthalpies of the starting materials. | -1250.0 |

| Enthalpy of Transition State (HTS) | Enthalpy of the highest point on the reaction energy profile. | -1150.0 |

| Enthalpy of Products (Hproducts) | Sum of the electronic and thermal enthalpies of the final products. | -1230.0 |

| Activation Enthalpy (ΔH‡) | The energy barrier for the reaction (HTS - Hreactants). | 100.0 |

| Reaction Enthalpy (ΔH) | The net energy change of the reaction (Hproducts - Hreactants). A positive value indicates endothermicity. | 20.0 |

Assessment of Thermodynamic Driving Forces and Kinetic Control

Computational chemistry is crucial for assessing whether a reaction is under thermodynamic or kinetic control. fudutsinma.edu.ngekb.eg The thermodynamic driving force of a reaction is typically evaluated by calculating the change in Gibbs free energy (ΔG). A negative ΔG signifies a spontaneous, or thermodynamically favorable, process. nih.govmdpi.com

In reactions with multiple possible products, computations can distinguish between the kinetic and thermodynamic pathways.

Kinetic Control: This pathway leads to the product that is formed the fastest, which corresponds to the reaction with the lowest activation energy (ΔG‡ or ΔH‡).

For instance, computational studies on related radical species have been used to determine whether fragmentation or cyclization is the favored pathway by comparing the activation barriers of each route. nih.gov Such an analysis for phenyl propyl phosphinate could predict the dominant reaction products under different conditions.

| Parameter | Pathway A (Kinetic Product) | Pathway B (Thermodynamic Product) | Description |

|---|---|---|---|

| Activation Energy (Ea) | Low | High | The kinetic product has a lower energy barrier and forms faster. |

| Product Stability (Gibbs Free Energy) | Higher (Less Stable) | Lower (More Stable) | The thermodynamic product is more stable energetically. |

| Governing Conditions | Low temperature, short reaction time. | High temperature, long reaction time (allowing for equilibrium). | Reaction conditions determine which product dominates. |

Theoretical Characterization of Transition States and Intermediates

A complete understanding of a reaction mechanism requires the characterization of all transient species, including intermediates and transition states. rsc.orgkuleuven.be Computational chemistry provides the tools to determine the precise three-dimensional structures and energetic properties of these fleeting species.

Transition States (TS) are defined as first-order saddle points on the potential energy surface, representing the highest energy point along the reaction coordinate. Their structures are computationally optimized, and their identity is confirmed through frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intermediates are real, albeit often short-lived, molecules that exist in local energy minima along the reaction pathway. nih.gov Unlike transition states, all vibrational frequencies calculated for an intermediate are real. DFT methods, such as those using the B3LYP functional, are commonly employed to optimize the geometries of these species in reactions involving organophosphorus compounds. rsc.orgnih.gov

| Species | Relative Energy (kJ/mol) | Key Geometric Feature | Number of Imaginary Frequencies | Description |

|---|---|---|---|---|

| Reactant | 0 | Stable bond lengths | 0 | A local minimum on the potential energy surface. |

| Transition State | +100 | Partially formed/broken bonds | 1 | A saddle point connecting reactants and products. |

| Intermediate | +40 | Stable bond lengths | 0 | A local minimum between two transition states. |

| Product | +20 | Stable bond lengths | 0 | The final local minimum on the potential energy surface. |

Explicit and Implicit Solvent Models in Computational Studies

The solvent environment can profoundly impact reaction rates and mechanisms, making its inclusion in computational models essential for accurate predictions. nih.govucsb.edu Two primary approaches are used to model solvation effects: explicit and implicit models. wikipedia.org

Implicit Solvent Models , also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. fiveable.memdpi.com Popular models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). mdpi.com These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent. wikipedia.orgfiveable.me

Explicit Solvent Models involve including a number of individual solvent molecules in the quantum mechanical calculation. ucsb.eduwikipedia.org This approach is more computationally demanding but allows for the description of specific short-range interactions between the solute and solvent, such as hydrogen bonding, which can be critical in many reactions. nih.govresearchgate.net

Hybrid Models combine the two approaches, treating the first solvation shell explicitly while representing the bulk solvent with an implicit model. wikipedia.orgresearchgate.net This method aims to balance computational cost with chemical accuracy, though careful implementation is required to achieve reliable results. researchgate.netresearchgate.net

| Feature | Implicit (Continuum) Models | Explicit Models |

|---|---|---|

| Representation | Solvent as a continuous dielectric medium. fiveable.me | Individual solvent molecules included. wikipedia.org |

| Computational Cost | Low. fiveable.me | High. wikipedia.org |

| Advantages | Efficient for large systems; captures bulk electrostatic effects well. wikipedia.orgfiveable.me | Accurately models specific solute-solvent interactions (e.g., hydrogen bonds). nih.govresearchgate.net |

| Limitations | Fails to describe specific local interactions like hydrogen bonding. wikipedia.org | Computationally intensive; results can depend on the number and placement of solvent molecules. ucsb.edu |

| Common Examples | PCM, SMD, COSMO. fiveable.memdpi.com | QM/MM, Cluster calculations. researchgate.net |

Computational Modeling of Catalyst-Substrate Interactions in Phosphinate Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of catalyzed reactions at the molecular level. rsc.orgresearchgate.net By simulating the interaction between a catalyst and a substrate like phenyl propyl phosphinate, researchers can understand how the catalyst enhances the reaction rate.

Methods such as DFT and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are frequently used to model these complex systems. frontiersin.org Such calculations can:

Determine the geometry of the catalyst-substrate complex.

Characterize the nature of the interactions, such as electrostatic forces or hydrogen bonding, that stabilize the complex. frontiersin.org

Calculate the reaction profile for the catalyzed pathway, demonstrating how the catalyst lowers the activation energy compared to the uncatalyzed reaction. rsc.org

These computational insights are invaluable for rationalizing the observed activity and selectivity of known catalysts and for the design of new, more efficient catalysts for reactions involving phosphinate esters. researchgate.netresearchgate.net

| Parameter | Uncatalyzed Reaction | Catalyzed Reaction | Computational Insight |

|---|---|---|---|

| Activation Enthalpy (ΔH‡) | 100 kJ/mol | 60 kJ/mol | The catalyst provides an alternative reaction pathway with a lower energy barrier. |

| Transition State P-O Bond Length | 1.95 Å | 2.10 Å | The catalyst stabilizes the transition state, leading to a more elongated bond. |

| Key Catalyst-Substrate Distance | N/A | 2.5 Å | Identifies the optimal distance for interaction in the transition state complex. |

Advanced Spectroscopic Characterization and Structural Elucidation of Phenyl Propyl Phosphinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. The presence of the NMR-active ³¹P nucleus, with a natural abundance of 100% and a spin of 1/2, provides a direct and sensitive probe into the chemical environment of the phosphorus atom. mdpi.comnih.gov

³¹P NMR spectroscopy is exceptionally valuable for the structural elucidation of phosphinates like propyl phenylphosphinate. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. koreascience.krresearchgate.net The wide chemical shift range of ³¹P NMR, spanning approximately 2000 ppm, allows for excellent signal separation and minimizes the likelihood of signal overlap, which is a significant advantage in analyzing complex mixtures or reaction products. mdpi.com

For propyl phenylphosphinate, the phosphorus atom is bonded to a phenyl group, a propyl ester group, an oxygen atom (P=O), and a hydrogen atom (P-H). Each of these groups influences the electron density around the phosphorus nucleus, resulting in a characteristic chemical shift. Theoretical and experimental studies on analogous organophosphorus esters demonstrate that electronegativity, bond angles, and the potential for π-bonding significantly affect the ³¹P chemical shift. researchgate.netuni-muenchen.de

In mechanistic studies, ³¹P NMR can be used to monitor the progress of reactions involving phosphinates. researchgate.net For instance, the hydrolysis or substitution reactions of propyl phenylphosphinate can be followed in real-time by observing the disappearance of the reactant's ³¹P signal and the appearance of new signals corresponding to products or intermediates. This allows for the determination of reaction kinetics and the identification of transient species, providing crucial insights into the reaction pathway.

The coupling between the phosphorus nucleus and adjacent protons (¹H) provides further structural information. In a ¹H-coupled ³¹P NMR spectrum of propyl phenylphosphinate, the signal would be split by the proton directly attached to the phosphorus (a large one-bond coupling, ¹JPH) and by the protons on the propyl group (smaller two- and three-bond couplings, ²JPH and ³JPH). huji.ac.il Conversely, in the ¹H NMR spectrum, the signals for the P-H proton and the propyl group's protons would show splitting due to coupling with the ³¹P nucleus. huji.ac.il

Table 1: Expected ³¹P NMR Parameters for Propyl Phenylphosphinate This table presents expected values based on typical data for phenylphosphinates and related organophosphorus esters. Actual experimental values may vary.

| Parameter | Expected Value/Range | Structural Information Provided |

|---|---|---|

| Chemical Shift (δ) | +15 to +35 ppm | Indicates the phosphinate chemical environment, influenced by the phenyl and propyl groups. osti.govresearchgate.net |

| ¹JPH Coupling Constant | 450 - 600 Hz | Confirms the presence of a direct P-H bond. |

| ³JPH Coupling Constant (to O-CH₂) | 5 - 10 Hz | Confirms the connectivity to the propyl ester group through the oxygen atom. huji.ac.il |

Vibrational Spectroscopy for Bond Analysis and Surface Interactions

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful for identifying functional groups and analyzing bonding within a molecule. They are also highly effective for studying how molecules like propyl phenylphosphinate interact with surfaces.

The FTIR spectrum of propyl phenylphosphinate is characterized by distinct absorption bands corresponding to the vibrational modes of its specific chemical bonds. These bands serve as a molecular fingerprint, allowing for the compound's identification and the analysis of its structural integrity. The most prominent vibrations include the stretching of the phosphoryl (P=O) group, the P-O-C and P-C bonds, and vibrations associated with the phenyl and propyl groups. nih.gov

The P=O stretching vibration is particularly informative. It appears as a strong absorption band, typically in the range of 1200-1300 cm⁻¹. The exact frequency is sensitive to the electronic effects of the substituents on the phosphorus atom. The P-O-C (ester) linkage exhibits characteristic asymmetric and symmetric stretching vibrations, usually found between 1000 and 1150 cm⁻¹. uci.edu The P-C bond associated with the phenyl group also has a characteristic stretching frequency.

When propyl phenylphosphinate is incorporated into hybrid materials or adsorbed onto a surface (e.g., metal oxides), FTIR spectroscopy can elucidate the nature of the interaction. nih.govresearchgate.net Changes in the position and intensity of the P=O and P-O-C vibrational bands can indicate coordination of the phosphinate group to the surface. For example, if the phosphoryl oxygen coordinates to a metal center on a surface, the P=O bond order decreases, leading to a shift of its stretching frequency to a lower wavenumber. This makes Attenuated Total Reflectance (ATR)-FTIR an excellent in-situ probe for studying surface adsorption and the formation of self-assembled monolayers. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Propyl Phenylphosphinate This table presents expected frequency ranges based on general data for phosphinate esters. nih.govuci.edu

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3050 - 3100 | Stretching of C-H bonds on the phenyl ring. |

| ν(C-H) aliphatic | 2850 - 2980 | Stretching of C-H bonds in the propyl group. |

| ν(P-H) | 2280 - 2440 | Stretching of the proton directly bonded to phosphorus. |

| ν(P=O) | 1200 - 1300 | Strong phosphoryl group stretching vibration. |

| ν(P-O-C) | 1000 - 1150 | Asymmetric and symmetric stretching of the ester linkage. |

| ν(P-C) | 680 - 780 | Stretching of the phosphorus-phenyl carbon bond. |

Mass Spectrometry for Compound Identification and Trace Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For the analysis of non-volatile or thermally labile compounds like propyl phenylphosphinate, coupling high-performance liquid chromatography (HPLC) with mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the method of choice. chromatographyonline.comwiley.com HPLC separates the compound from a mixture, and the subsequent MS analysis provides identification and quantification, even at trace levels. nih.govresearchgate.net

Using a soft ionization technique such as Electrospray Ionization (ESI), the propyl phenylphosphinate molecule can be ionized with minimal fragmentation, typically forming a protonated molecule [M+H]⁺ in positive ion mode. The mass of this ion directly provides the molecular weight of the compound.

In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern is predictable and provides definitive structural information. For propyl phenylphosphinate, key fragmentation pathways would likely include:

Loss of the propene molecule: A common fragmentation for propyl esters, leading to the formation of a phenylphosphinic acid ion.

Cleavage of the P-O bond: Resulting in the loss of the propyl group and formation of a phenylphosphinate fragment.

Cleavage of the P-C bond: Leading to the loss of the phenyl group.

This technique is crucial for confirming the identity of organophosphorus esters in complex matrices, such as environmental or biological samples, where high specificity and sensitivity are required. acs.orgresearchgate.nettandfonline.com

Table 3: Predicted Mass Spectrometry Fragments for Propyl Phenylphosphinate ([C₉H₁₃O₂P]⁺, M.W. = 184.17) This table shows plausible fragments under positive ion ESI-MS/MS conditions.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Origin |

|---|---|---|

| 185.08 | [M+H]⁺ | Protonated parent molecule. |

| 143.03 | [M - C₃H₆ + H]⁺ | Loss of propene from the parent ion. |

| 141.02 | [M - C₃H₇O]⁺ | Loss of the propyloxy radical. |

| 107.01 | [C₆H₅POH]⁺ | Fragment resulting from cleavage of the ester bond. |

Advanced X-ray Spectroscopic Techniques (XANES, EXAFS, XPS, XRD) for Material Interactions

Advanced X-ray spectroscopic techniques provide element-specific information about the electronic structure, local coordination environment, and crystalline nature of materials containing propyl phenylphosphinate. These methods are particularly powerful for characterizing the interaction of the phosphinate with surfaces and within bulk materials. escholarship.orgmdpi.com

X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS): P K-edge XANES spectroscopy probes the electronic transitions from the phosphorus 1s core level to unoccupied states. researchgate.net The energy and shape of the absorption edge are sensitive to the oxidation state and coordination geometry of the phosphorus atom. acs.orgnih.gov This makes XANES a valuable tool for distinguishing between phosphinates, phosphonates, and phosphates in a material. EXAFS provides information about the local atomic structure around the phosphorus atom, including bond distances and coordination numbers to neighboring atoms, which is critical for understanding how the phosphinate binds to a substrate. rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material. researchgate.net For a surface functionalized with propyl phenylphosphinate, XPS can confirm the presence of phosphorus, carbon, and oxygen. High-resolution scans of the P 2p, O 1s, and C 1s regions can reveal shifts in binding energy that indicate the formation of chemical bonds between the phosphinate and the surface. For example, the binding energy of the P 2p electrons can help confirm the pentavalent state of the phosphorus, and the O 1s spectrum can distinguish between the phosphoryl (P=O) and ester (P-O-C) oxygens. researchgate.net

Table 4: Application of X-ray Techniques to Propyl Phenylphosphinate Systems

| Technique | Information Obtained | Specific Application |

|---|---|---|

| XANES/EXAFS | P oxidation state, coordination environment, bond distances. escholarship.orgnih.gov | Determining the binding mode (e.g., monodentate, bidentate) of the phosphinate to a metal oxide surface. |

| XPS | Surface elemental composition, chemical bonding states. researchgate.netresearchgate.net | Confirming the covalent attachment of the phosphinate to a substrate and identifying the nature of the P-O-surface bond. |

| XRD | Crystalline structure, phase identification. tandfonline.com | Characterizing the structure of crystalline hybrid materials or metal-organic frameworks containing the phosphinate ligand. |

Application Oriented Research of Phenyl Propyl Phosphinate in Organic Synthesis and Catalysis

Phenyl Propyl Phosphinate as a Key Synthetic Intermediate

Phenyl propyl phosphinate, a member of the phosphinate class of organophosphorus compounds, serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity, centered around the phosphorus atom, allows for the construction of intricate molecular architectures with applications in various fields of chemistry.

Role in the Construction of Complex Organophosphorus Scaffolds

One of the significant applications of phenyl propyl phosphinate lies in its role as a precursor for the synthesis of P-stereogenic phosphine (B1218219) oxides. acs.orgnih.govrsc.orgresearchgate.net These chiral phosphine oxides are crucial components in the development of asymmetric catalysts and bioactive molecules. The synthesis often involves the stereospecific transformation of the H-phosphinate functionality. For instance, optically pure H-phosphinates can undergo stereospecific nucleophilic substitution reactions to yield chiral P-stereogenic phosphine oxides. acs.org This transformation is pivotal as the chirality at the phosphorus center can significantly influence the outcome of stereoselective reactions.

The general strategy involves the preparation of optically pure H-phosphinates, which can then be reacted with various nucleophiles to introduce diversity around the phosphorus atom. While direct studies on propyl phenylphosphinate are not extensively documented in this specific context, the principles established with other H-phosphinates, such as menthyl phenylphosphinate, are broadly applicable. acs.org These studies demonstrate that the P-H bond in H-phosphinates can be stereospecifically functionalized, leading to the formation of complex organophosphorus scaffolds with a high degree of stereochemical control.

Table 1: Examples of Reactions for Constructing Complex Organophosphorus Scaffolds from H-Phosphinates

| Starting Material | Reagent | Product Type | Significance | Reference |

| Optically Pure H-Phosphinate | Organolithium Reagents | P-Stereogenic Phosphine Oxide | Access to chiral ligands and catalysts | acs.org |

| (-)-Menthyl (RP)-phenylphosphinate | Alkenes/Alkynes | (RP)-Phosphinates | Stereospecific P-C bond formation | acs.org |

| Secondary Phosphine Oxides | Various Electrophiles | P-Stereogenic Tertiary Phosphine Oxides | Synthesis of diverse chiral organophosphorus compounds | nih.gov |

Synthesis of Functionalized H-Phosphinates as Precursors

Phenyl propyl phosphinate itself can be synthesized and functionalized to serve as a tailored precursor for more elaborate structures. A key method for the synthesis of aryl H-phosphinic acids and their esters is the palladium-catalyzed cross-coupling reaction. nih.govacademie-sciences.fr This reaction allows for the direct formation of a P-C bond between an aryl halide and a source of hypophosphorous acid or its ester.

For instance, the synthesis of p-aminophenyl H-phosphinic acids and esters has been achieved through the Pd-catalyzed cross-coupling of anilinium hypophosphite with para-substituted aryl halides. nih.gov This methodology can be extended to prepare a variety of functionalized phenylphosphinates, including the propyl ester, by using the appropriate starting materials. The resulting functionalized phosphinates can then undergo further transformations, such as conjugate addition reactions, to build even more complex molecules. This approach has been successfully employed in the synthesis of analogues of folic acid, highlighting the importance of functionalized phosphinates as key synthetic intermediates. nih.gov

Phosphinic Esters as Ligands in Transition Metal-Catalyzed Processes

Phosphine-based ligands are ubiquitous in transition metal catalysis, playing a crucial role in modulating the reactivity and selectivity of metal centers. wikipedia.orgmdpi.comyoutube.com While tertiary phosphines are the most common, other organophosphorus compounds, including phosphinates, can also serve as ligands. The phosphorus atom in phosphinates possesses a lone pair of electrons that can be donated to a metal center, forming a metal-phosphine complex. wikipedia.orgmostwiedzy.plmdpi.com

Although direct examples of propyl phenylphosphinate as a ligand in transition metal-catalyzed processes are not extensively reported, the coordination chemistry of related phosphinite and phosphonite ligands suggests its potential. The electronic and steric properties of the phosphinate ligand can be tuned by varying the substituents on the phosphorus atom and the ester group. These properties, in turn, influence the catalytic activity of the resulting metal complex.

Phosphine ligands are integral to a wide range of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. princeton.edu The ligand's role is to stabilize the metal catalyst, facilitate oxidative addition and reductive elimination steps, and influence the regioselectivity and stereoselectivity of the reaction. It is plausible that transition metal complexes of phenylphosphinate esters could find applications in similar catalytic transformations, offering an alternative ligand scaffold with unique electronic and steric profiles.

Organocatalytic Roles of Phosphinate Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. nih.govmdpi.comunl.ptresearchgate.netacs.org While phosphine catalysis is a well-established area within organocatalysis, the exploration of phosphinate derivatives as organocatalysts is less common.

Phosphine organocatalysis often involves the nucleophilic addition of a phosphine to an electrophile, generating a reactive zwitterionic intermediate. nih.govacs.org The reactivity of phosphinates in such catalytic cycles is not well-documented. However, the broader field of organophosphorus catalysis is continually expanding, and it is conceivable that phosphinate derivatives could be designed to act as catalysts for specific transformations. For example, chiral phosphonates have been utilized in asymmetric organocatalysis, suggesting that related phosphinates might also possess catalytic activity. mdpi.comunl.ptresearchgate.net Further research is needed to explore the potential of phenyl propyl phosphinate and its derivatives as organocatalysts.

Phosphinate Derivatives as Coupling Agents in Hybrid Material Science

The development of organic-inorganic hybrid materials has garnered significant interest due to the potential to combine the properties of both components into a single material with enhanced performance. academie-sciences.frresearchgate.netmdpi.com Coupling agents play a critical role in these materials by forming a stable interface between the organic and inorganic phases.

Surface Modification of Metal Oxides and Inorganic Solids

Organophosphorus compounds, including phosphonic acids and their esters, have been shown to be effective coupling molecules for the surface modification of metal oxides and other inorganic solids. academie-sciences.frnih.govmdpi.comresearchgate.net These molecules can anchor organic functionalities to the inorganic surface through the formation of stable M-O-P bonds.

While phosphonic acids are more commonly used for this purpose, research has indicated that phosphinic acids and their esters can also be employed for the surface modification of materials like titania. academie-sciences.fr The phosphinate group can coordinate to the metal oxide surface, providing a means to attach organic groups. This surface functionalization can improve the dispersion of the inorganic nanoparticles in a polymer matrix, enhance the interfacial adhesion, and ultimately lead to hybrid materials with improved mechanical, thermal, or optical properties. nih.govfrontiersin.orgnih.govsemanticscholar.org Therefore, phenyl propyl phosphinate and its derivatives represent promising candidates for use as coupling agents in the fabrication of advanced hybrid materials.

Substrates for Electrocarboxylation and Carbon-Carbon Bond Formation

The electrochemical fixation of carbon dioxide, or electrocarboxylation, represents a sustainable and efficient methodology for the synthesis of valuable carboxylic acids. pku.edu.cnnih.gov This technique utilizes electrons as clean reagents to drive chemical transformations, often under mild conditions, avoiding the harsh reagents and high pressures typically associated with traditional carboxylation methods. pku.edu.cn Recent research has demonstrated the applicability of this green chemical approach to organophosphorus compounds, specifically benzylic phosphinate derivatives, for the formation of new carbon-carbon bonds. pku.edu.cn

In this context, compounds structurally similar to phenyl propyl phosphinate serve as effective substrates for electrocarboxylation. The process involves the reduction of the phosphinate at the cathode in the presence of carbon dioxide. This electrochemical reduction generates a radical anion, which can then undergo cleavage of the P-O or P-C bond. In the case of benzylic phosphinates, the cleavage leads to the formation of a benzyl (B1604629) radical. This radical is subsequently trapped by CO2, and further reduction and protonation yield the corresponding aryl acetic acid. pku.edu.cn This reaction provides a direct pathway to synthesize valuable carboxylic acids from readily available phosphinates.

The general reaction conditions for the electrocarboxylation of benzylic phosphinates are summarized in the table below. The process is typically carried out in an undivided electrochemical cell, which simplifies the experimental setup.

Table 1: Typical Conditions for Electrocarboxylation of Benzylic Phosphinates

| Parameter | Condition |

|---|---|

| Cell Type | Undivided Cell |

| Cathode | Glassy Carbon |

| Anode | Magnesium (sacrificial) |

| Solvent | DMF/THF mixture |

| Carboxylating Agent | Carbon Dioxide (CO₂) |

| Current | Constant Current |

Data derived from a study on the electrocarboxylation of benzylic phosphate (B84403) and phosphinate derivatives. pku.edu.cn

This electrochemical method offers a significant advantage by transforming phosphinates into higher value-added products through C-C bond formation. The broad substrate scope and operational simplicity of this technique highlight its potential for wider application in organic synthesis. pku.edu.cn

Phospha-Michael Addition Reactions in the Synthesis of Peptide Analogues

The phospha-Michael addition, a variation of the Michael addition reaction, is a powerful tool in organophosphorus chemistry for the formation of carbon-phosphorus bonds. This reaction has found significant application in the synthesis of phosphinic peptide analogues, which are important as transition state analogue inhibitors of metalloproteases. nih.govresearchgate.netmdpi.com In these pseudopeptides, a phosphinate moiety replaces the scissile amide bond, mimicking the tetrahedral transition state of peptide hydrolysis. researchgate.net

Esters of H-phosphinic acids, such as phenyl propyl phosphinate, are key reactants in this synthetic strategy. nih.gov The reaction involves the addition of the P-H bond of the phosphinate across an activated carbon-carbon double bond of a Michael acceptor, typically an acrylate (B77674) derivative. nih.govresearchgate.net This addition forms the crucial C-P-C backbone of the phosphinic dipeptide analogue. nih.gov

The reaction can be facilitated in two primary ways:

Base Catalysis: A strong base can be used to deprotonate the phosphinate, increasing its nucleophilicity and promoting the addition to the acrylate. nih.gov

Silylation: The phosphinate can be treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) or trimethylsilyl (B98337) chloride (TMSCl), to form a more reactive silylated intermediate. This intermediate then readily adds to the acrylate. nih.govresearchgate.net

The general scheme for the phospha-Michael addition in the synthesis of phosphinic dipeptide analogues is presented below.

Table 2: Key Components in Phospha-Michael Addition for Peptide Analogue Synthesis

| Component | Role | Example |

|---|---|---|

| Phosphorus Source | Nucleophile | Alkyl H-phosphinate esters (e.g., Phenyl Propyl Phosphinate) |

| Michael Acceptor | Electrophile | α,β-Unsaturated esters (Acrylates) |

| Protecting Groups | Amino acid protection | Cbz, Boc, Fmoc |

| Activation Method | Enhance P nucleophilicity | Strong base or Silylating agents (TMSCl, HMDS) |

Information synthesized from multiple sources on phosphinic dipeptide analogue synthesis. nih.govresearchgate.netresearchgate.net

This synthetic approach is highly valued for its reliability and the reasonable yields it provides. nih.govmdpi.com The compatibility of the reaction conditions with standard amino acid protecting groups like benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) makes it a versatile method for constructing a wide variety of phosphinic pseudopeptides. nih.gov

Future Research Directions and Emerging Paradigms in Phenyl Propyl Phosphinate Chemistry

Development of Highly Stereoselective and Asymmetric Synthetic Methodologies

Future research will likely focus on the development of catalytic asymmetric methods for the direct synthesis of enantiopure phenyl propyl phosphinate and its analogs. This could involve the use of chiral transition metal catalysts or organocatalysts to control the stereochemical outcome of the esterification or other bond-forming reactions at the phosphorus center. The stereoselective substitution reaction at the phosphorus atom of one of the diastereomers of organophosphorus compounds featuring a chiral auxiliary with alcohols is a possible route to P-chirogenic phosphinates having a range of alkoxy groups. mdpi.com The successful development of such methodologies would represent a significant advance, providing more direct and efficient access to P-chiral phosphinates, which are valuable as ligands in asymmetric catalysis and as building blocks for chiral pharmaceuticals. mdpi.com

Exploration of Novel Biocatalytic Approaches for Phosphinate Transformations

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. The application of enzymes to the synthesis and transformation of phosphinates is a nascent but rapidly growing area of research. While the enzymatic hydrolysis of phosphinate esters has been demonstrated, the broader potential of biocatalysis in this field remains largely untapped. acs.org

Future investigations will likely explore the use of a wider range of enzymes, including lipases, esterases, and phosphotransferases, for the synthesis and modification of phenyl propyl phosphinate. nih.govtamu.edu Directed evolution and protein engineering techniques could be employed to tailor the activity and selectivity of these enzymes for specific phosphinate substrates. Furthermore, the discovery and characterization of novel enzymes from microbial sources could reveal new biocatalytic transformations for the formation and cleavage of P-C and P-O bonds in phosphinates. The development of robust and efficient biocatalytic routes to phenyl propyl phosphinate and its derivatives would not only provide a greener alternative to existing synthetic methods but also open up new avenues for the synthesis of complex and biologically active organophosphorus compounds. nih.gov

Integration of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

By training ML models on large datasets of known phosphinate synthesis reactions, it is possible to develop predictive tools that can guide the selection of reagents, catalysts, and solvents to achieve a desired outcome. sciengine.com For instance, an AI algorithm could be used to predict the optimal conditions for the stereoselective synthesis of a particular P-chiral phosphinate. preprints.org Furthermore, AI can be integrated with automated synthesis platforms to create closed-loop systems that can autonomously design, execute, and optimize chemical reactions in real-time. mdpi.com This data-driven approach has the potential to significantly reduce the time and resources required for the development of new synthetic methodologies for phenyl propyl phosphinate and other organophosphorus compounds.

Advanced Materials Science Applications beyond Surface Modification

Phosphinates have traditionally been utilized in materials science for surface modification, where they can alter the properties of a material's interface. However, the unique chemical and physical properties of phosphinates make them attractive building blocks for a wide range of advanced materials. The incorporation of phosphorus-containing functional groups into polymer backbones is an expanding area of research for improving inhibition efficiency in various applications. mdpi.com

Future research will likely focus on the development of novel polymers and coordination materials incorporating phenyl propyl phosphinate moieties. For example, phosphinate-based polymers may exhibit interesting flame-retardant, adhesive, or biomedical properties. researchgate.netgoogle.com In the realm of metal-organic frameworks (MOFs), phosphinate linkers can offer enhanced stability and unique coordination geometries compared to their carboxylate and phosphonate (B1237965) counterparts. nih.gov Exploring the synthesis and properties of phosphinate-based MOFs could lead to new materials for gas storage, catalysis, and sensing. The versatility of the phosphinate group allows for the tuning of material properties through modification of the organic substituents, opening up a vast design space for new functional materials. mdpi.com

Unconventional Activation Strategies for Phosphinate Reactivity

The development of novel methods for activating the phosphorus center in phosphinates is crucial for expanding their synthetic utility. While traditional methods often rely on thermal activation or the use of stoichiometric reagents, unconventional activation strategies are gaining increasing attention.

Photocatalysis: Visible-light photocatalysis offers a mild and environmentally friendly approach to activate chemical bonds. rsc.org Research in this area could explore the use of photosensitizers to promote novel reactions of phenyl propyl phosphinate, such as cross-coupling or addition reactions, under ambient conditions. rsc.orgresearchgate.net

Mechanochemistry: This solvent-free technique utilizes mechanical force to induce chemical reactions. chemrxiv.org The application of mechanochemistry to the synthesis of phosphinates could lead to more sustainable and efficient processes, potentially enabling reactions that are difficult to achieve in solution. mdpi.comacs.orgresearchgate.net

Sonochemistry: The use of ultrasound to promote chemical reactions, known as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govnih.govmdpi.com Investigating the effect of sonication on the synthesis and reactivity of phenyl propyl phosphinate could uncover new and efficient transformations.

By exploring these and other unconventional activation methods, chemists can unlock new modes of reactivity for phosphinates, leading to the development of novel synthetic methodologies and the discovery of new applications for this versatile class of organophosphorus compounds.

Q & A

Q. What are the established synthetic routes for phenylphosphinic acid propyl ester, and what mechanistic pathways govern their formation?

Phenylphosphinic acid propyl ester can be synthesized via two primary pathways:

- Phosphorylation of propanol : Reacting phenylphosphinic acid with propanol under acidic catalysis, forming the ester through nucleophilic substitution (Scheme 30, Pathway A) .

- Alkylation of phenylphosphinate salts : Using propyl halides and phosphinate salts in a polar aprotic solvent (e.g., DMF), proceeding via a four-membered transition state (TS) mechanism (Scheme 30, Pathway B) .

Key factors influencing yield include temperature (80–120°C), solvent polarity, and steric hindrance at the phosphorus center.

Q. How do the physicochemical properties of phenylphosphinic acid propyl ester compare to its phenylphosphonic acid counterpart?

- Acidity : Phenylphosphonic acid (pKa ~1.5) is stronger due to the additional oxygen atom, enhancing resonance stabilization. Phenylphosphinic acid propyl ester (pKa ~3.2) has reduced acidity, favoring ester stability .

- Coordination chemistry : Phenylphosphonic acid forms stable complexes with transition metals (e.g., Fe³⁺, Al³⁺) via its three oxygen donors. The propyl ester derivative exhibits weaker coordination, requiring activation by hydrolysis .

- Thermal stability : The ester’s melting point (~45°C) is lower than phenylphosphonic acid (>200°C), reflecting decreased intermolecular hydrogen bonding .

Q. What advanced spectroscopic techniques are recommended for characterizing the purity and structure of phenylphosphinic acid propyl ester?

- ¹H/³¹P NMR : ³¹P NMR distinguishes the phosphorus environment (δ ~30–35 ppm for phosphinic esters vs. ~10–15 ppm for phosphonic acids). ¹H NMR resolves propyl chain protons (δ 0.9–1.7 ppm) .

- FT-IR : Bands at 1250–1180 cm⁻¹ (P=O stretch) and 1050–950 cm⁻¹ (P-O-C ester linkage) confirm esterification .

- Mass spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 182.1 (C₉H₁₃O₂P⁺) and fragment ions (e.g., [C₃H₇O₂P]⁺ at m/z 123) validate structural integrity .

Q. How does the aqueous solubility profile of phenylphosphinic acid propyl ester influence its application in organometallic chemistry?

- Solubility : The ester exhibits limited aqueous solubility (~0.2 g/L at 25°C) but high miscibility in organic solvents (e.g., THF, chloroform), making it suitable for hydrophobic reaction environments .

- Hydrolysis sensitivity : Slow hydrolysis in water (t₁/₂ ~72 hours at pH 7) allows controlled release of phenylphosphinic acid for in situ metal coordination .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory catalytic activity data reported for phenylphosphinic acid esters in cross-coupling reactions?

Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura coupling yields ranging from 40–85%) arise from:

- Impurity effects : Trace propanol or phosphinic acid byproducts can poison palladium catalysts. Purification via column chromatography (silica gel, hexane/EtOAc) is critical .

- Solvent coordination competition : Polar solvents (DMSO) may displace the ester from metal centers. Using non-coordinating solvents (toluene) enhances catalytic turnover .

Q. What computational modeling approaches predict the reactivity of phenylphosphinic acid propyl ester in nucleophilic substitution reactions?

- DFT calculations : B3LYP/6-31G(d) models reveal a 4-center TS with activation energy ΔG‡ ~25 kcal/mol for ester hydrolysis, aligning with experimental kinetics .

- Molecular docking : Simulations show steric hindrance from the propyl group reduces nucleophilic attack rates by 30% compared to methyl esters .

Q. How does the coordination behavior of phenylphosphinic acid propyl ester with transition metals compare to its non-esterified analog?

- Cu(II) complexes : The ester forms monodentate complexes via the phosphoryl oxygen (log K = 2.3), whereas phenylphosphinic acid binds bidentately (log K = 4.7) .

- Catalytic activity : Ester derivatives show lower activity in Pd-catalyzed C-C coupling due to weaker metal-ligand interactions, necessitating higher catalyst loadings .

Q. What enzymatic inhibition potentials have been identified for phosphinic acid esters, and what structural features govern their bioactivity?

- Urease inhibition : Bis(aminomethyl)phosphinic acid derivatives exhibit Ki values <100 nM against Sporosarcina pasteurii urease. The propyl ester’s lipophilicity enhances membrane permeability but requires intracellular hydrolysis for activation .

- Binding interactions : Competitive inhibition involves phosphinate coordination to nickel ions in the enzyme active site, with hydrogen bonds to Ala170 and Ala366 residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.